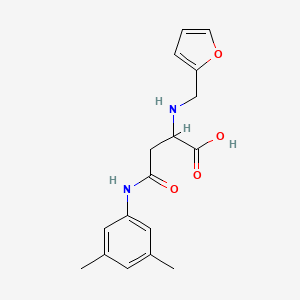
4-(3,5-Dimethylanilino)-2-(furan-2-ylmethylamino)-4-oxobutanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
4-(3,5-Dimethylanilino)-2-(furan-2-ylmethylamino)-4-oxobutanoic acid, also known as DAF-2, is a fluorescent indicator used in scientific research to detect nitric oxide (NO) production. This molecule has gained significant attention due to its unique properties, which allow for the detection of NO in living cells and tissues.
Scientific Research Applications
Reactivity and Synthesis Applications
Interaction with 2-(Aminophenyl)methanol : Research shows that 4-oxobutanoic acids and their cyclic analogues interact with 1,3-binucleophilic agents like 2-(aminophenyl)methanol to form complex structures. This reaction mechanism is supported by quantum-chemical calculations, suggesting its significance in synthesizing novel organic compounds with potential applications in material science and pharmaceuticals (Amalʼchieva et al., 2022).
Synthesis of γ-Butyrolactones and Azauracils : The transformation of 4-aryl-2-oxobutanoic acids into γ-butyrolactones, quinoxalines, and azauracils demonstrates the versatility of these compounds in synthesizing diverse organic molecules. This process highlights the potential for creating compounds with varied biological activities, opening new avenues for drug discovery and development (Labib et al., 1988).
Analytical Applications
- Sensitive ELISA Development : A study involving the synthesis of haptens related to the compound of interest led to the development of a sensitive ELISA for detecting organophosphorous insecticides in fruit samples. This illustrates the compound's relevance in improving food safety and environmental monitoring techniques (Zhang et al., 2008).
Materials Science
- Lipase-Catalyzed Synthesis of Oligoesters : The use of furan derivatives in the lipase-catalyzed synthesis of furan oligoesters showcases the potential of these compounds in producing biobased polymers. Such advancements in green chemistry and sustainable materials science are critical for developing environmentally friendly alternatives to conventional plastics (Cruz-Izquierdo et al., 2015).
properties
IUPAC Name |
4-(3,5-dimethylanilino)-2-(furan-2-ylmethylamino)-4-oxobutanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O4/c1-11-6-12(2)8-13(7-11)19-16(20)9-15(17(21)22)18-10-14-4-3-5-23-14/h3-8,15,18H,9-10H2,1-2H3,(H,19,20)(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYJDEDXXDKJAOP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)NC(=O)CC(C(=O)O)NCC2=CC=CO2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(3,4-Dichlorophenyl)methylsulfanyl]-1-methylsulfonyl-4,5-dihydroimidazole](/img/structure/B2670752.png)
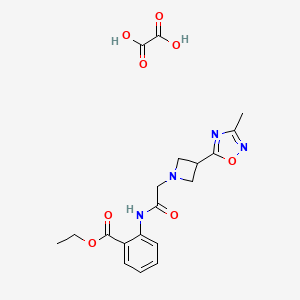
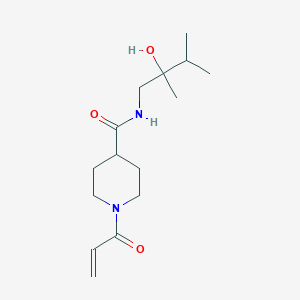
![3,5-Dimethyl-4-[[4-[6-(2-methylphenyl)pyridazin-3-yl]piperazin-1-yl]methyl]-1,2-oxazole](/img/structure/B2670757.png)

![2-(4-chlorophenoxy)-N-(2-(5-(2-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide](/img/structure/B2670760.png)
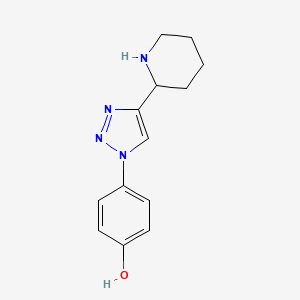
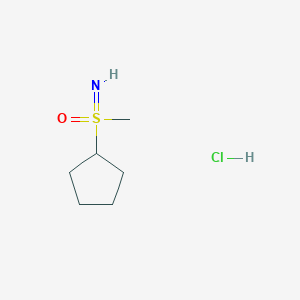
![N-[[4-(4-ethoxyphenyl)-5-[2-[3-(4-methylphenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]-2-oxoethyl]sulfanyl-1,2,4-triazol-3-yl]methyl]-2-phenylacetamide](/img/structure/B2670765.png)
![2-(4-chlorophenoxy)-1-(4-(3-(3-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-methylpropan-1-one](/img/structure/B2670766.png)
![8-((2,4-dimethylphenyl)thio)-2-(2-(4-(4-fluorophenyl)piperazin-1-yl)-2-oxoethyl)-[1,2,4]triazolo[4,3-a]pyrazin-3(2H)-one](/img/structure/B2670767.png)
![N-[[4-(2-ethyl-6-methylphenyl)-5-propylsulfanyl-1,2,4-triazol-3-yl]methyl]adamantane-1-carboxamide](/img/structure/B2670768.png)
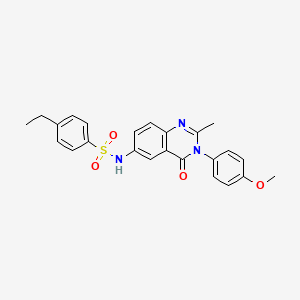
![3-[5-(Difluoromethyl)-3-methyl-4-nitropyrazol-1-yl]butanoic acid](/img/structure/B2670775.png)